(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in many natural and synthetic bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol typically involves the cyclization of phenylethylamine derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting enzymes involved in inflammation, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with additional methoxy groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct properties.
Uniqueness
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Biological Activity
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- CAS Number : Not specified in the results but related compounds exist.
The biological activity of tetrahydroisoquinoline derivatives like this compound is often linked to their interaction with various biological targets. These compounds may exhibit:
- Cholinesterase Inhibition : Some derivatives have shown effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission .
- TRPM8 Modulation : Certain tetrahydroisoquinolines have been identified as modulators of TRPM8 channels, influencing calcium ion influx and potentially affecting pain perception and thermoregulation .
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives can disrupt cellular processes such as mitosis and nucleoside transport. For instance:
- Inhibition of Microtubule Assembly : Compounds similar to this compound may inhibit microtubule dynamics leading to apoptosis in cancer cells .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests potential neuroprotective properties. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling in the brain.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Properties
CAS No. |
87664-90-2 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol |
InChI |
InChI=1S/C13H19NO3/c1-14-5-4-10-11(7-14)9(8-15)6-12(16-2)13(10)17-3/h6,15H,4-5,7-8H2,1-3H3 |
InChI Key |
ICGDYFNHKZNIKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=C2OC)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.